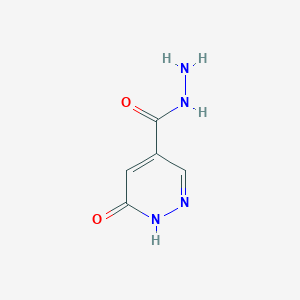
2-Acetamino-3'-methylbiphenyl
描述
2-Acetamino-3’-methylbiphenyl, also known as N-(3’-methyl-[1,1’-biphenyl]-2-yl)acetamide, is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is characterized by its yellow to off-white solid appearance and is used in various scientific research applications .
作用机制
Target of Action
It is structurally similar to acetaminophen (also known as paracetamol), which primarily targets the cyclooxygenase enzymes cox-1 and cox-2 .
Mode of Action
Based on its structural similarity to acetaminophen, it may inhibit cox-1 and cox-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin (PG) synthesis .
Biochemical Pathways
Acetaminophen, a structurally similar compound, affects the arachidonic acid pathway by inhibiting the synthesis of prostaglandins and related factors .
Result of Action
Based on its structural similarity to acetaminophen, it may have analgesic and antipyretic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-3’-methylbiphenyl typically involves the reaction of 2’-bromoacetanilide with a suitable boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to around 90°C . The reaction mixture is then worked up using aqueous sodium hydroxide and purified by silica gel chromatography .
Industrial Production Methods
Industrial production methods for 2-Acetamino-3’-methylbiphenyl are not well-documented in the available literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
2-Acetamino-3’-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the biphenyl ring .
科学研究应用
2-Acetamino-3’-methylbiphenyl has several scientific research applications, including:
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-Acetamino-3,5-dimethylbiphenyl: Similar in structure but with an additional methyl group on the biphenyl ring.
2-Acetamino-4’-methylbiphenyl: Another structural isomer with the methyl group in a different position.
Uniqueness
2-Acetamino-3’-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable in research applications where precise structural features are critical .
属性
IUPAC Name |
N-[2-(3-methylphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-7-13(10-11)14-8-3-4-9-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOADCFXDQCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)

![3-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3359561.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)
![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)






![1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione](/img/structure/B3359619.png)

